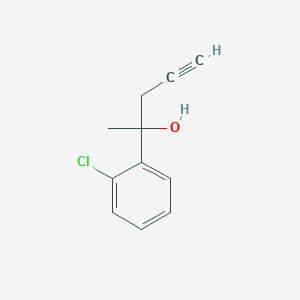

2-(2-Chlorophenyl)-4-pentyn-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11ClO |

|---|---|

Molecular Weight |

194.66 g/mol |

IUPAC Name |

2-(2-chlorophenyl)pent-4-yn-2-ol |

InChI |

InChI=1S/C11H11ClO/c1-3-8-11(2,13)9-6-4-5-7-10(9)12/h1,4-7,13H,8H2,2H3 |

InChI Key |

NOXGMHSYADYHEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC#C)(C1=CC=CC=C1Cl)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Chlorophenyl 4 Pentyn 2 Ol

Strategies for the Construction of the 4-Pentyn-2-ol (B120216) Skeleton

The 4-pentyn-2-ol backbone is a critical structural motif, and its efficient construction is a primary focus in the synthesis of the target molecule. The key reaction types for creating this framework are alkynylation reactions, which form the carbon-carbon bond between a carbonyl compound and an alkyne.

Alkynylation Reactions for Tertiary Propargylic Alcohols

Alkynylation is a fundamental carbon-carbon bond-forming reaction in organic chemistry where a terminal alkyne is added to a carbonyl group. wikipedia.org This process, which results in the formation of a propargylic alcohol, is a cornerstone for the synthesis of the 4-pentyn-2-ol skeleton. wikipedia.orgorganic-chemistry.org The reaction typically involves the deprotonation of a terminal alkyne to form a metal acetylide, which then acts as a nucleophile, attacking the electrophilic carbon of a ketone. wikipedia.org

A variety of metals can be used to facilitate this transformation, with lithium, sodium, and magnesium being common choices. For instance, n-butyllithium can be used to deprotonate a terminal alkyne at low temperatures, generating a lithium acetylide that readily reacts with a ketone. wikipedia.org

The general transformation can be represented as: RR'C=O + HC≡CR'' → RR'C(OH)C≡CR'' wikipedia.org

This method is highly versatile and allows for the construction of a wide array of tertiary propargylic alcohols by varying the ketone and alkyne starting materials.

Synthetic Approaches from Ketones and Terminal Alkynes

The direct addition of terminal alkynes to ketones is a highly effective method for synthesizing tertiary propargylic alcohols. researchgate.net This approach offers an atom-economical pathway to the desired 4-pentyn-2-ol core. researchgate.net The reaction can be mediated by a base, and in some cases, can proceed efficiently without the need for a metal catalyst or even a solvent. researchgate.net

For the synthesis of 2-(2-Chlorophenyl)-4-pentyn-2-ol, this would involve the reaction of 2-chloroacetophenone (B165298) with the acetylide of propyne. The use of zinc-based catalysts, such as a combination of cobalt bromide, a chiral bisphosphine ligand, and zinc triflate, has been shown to be effective for the alkynylation of ketones, providing good yields and enantioselectivities for the resulting tertiary propargylic alcohols. researchgate.net The mechanism is believed to involve the activation of the terminal alkyne by zinc triflate and a base, followed by transmetalation to cobalt, and then the enantioselective addition to the ketone. researchgate.net

Regioselective Introduction of the 2-Chlorophenyl Moiety

A key challenge in the synthesis of this compound is the precise and controlled introduction of the 2-chlorophenyl group at the correct position on the pentyn-2-ol skeleton.

Grignard-Type Reagent Additions of Chlorinated Phenyl Substrates

Grignard reagents are powerful nucleophiles widely used for forming carbon-carbon bonds. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org The addition of a Grignard reagent to a ketone is a classic and reliable method for synthesizing tertiary alcohols. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org In the context of synthesizing this compound, a 2-chlorophenyl Grignard reagent (2-ClC₆H₄MgBr) would be reacted with a suitable ketone precursor.

For example, the reaction of 2-chlorophenylmagnesium bromide with 4-pentyn-2-one would directly yield the target molecule. The Grignard reagent is typically prepared by reacting 1-bromo-2-chlorobenzene (B145985) with magnesium metal in an ethereal solvent. rsc.org The subsequent addition to the ketone proceeds via nucleophilic attack of the Grignard reagent on the carbonyl carbon. masterorganicchemistry.comlibretexts.org

It's important to note that Grignard reagents are highly basic and can be incompatible with acidic functional groups. libretexts.org Therefore, careful selection of reaction conditions and protecting groups is often necessary.

Alternative Chlorophenyl Group Incorporation Strategies

While Grignard additions are a primary method, other strategies can be employed to introduce the 2-chlorophenyl group. One such approach involves the use of organolithium reagents, which are even more reactive nucleophiles than Grignard reagents. The generation of 2-chlorophenyllithium from a suitable precursor, followed by its reaction with a ketone, would also lead to the desired tertiary alcohol.

Furthermore, cross-coupling reactions, such as Suzuki or Negishi couplings, could be envisioned in a convergent synthesis. This would involve preparing a boronic acid or an organozinc derivative of the 2-chlorophenyl group and coupling it with a suitably functionalized pentyn-2-ol derivative. However, for the direct construction of the tertiary alcohol, nucleophilic addition to a ketone remains the most straightforward approach.

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

Since this compound is a chiral molecule, the ability to synthesize specific enantiomers is of significant interest. This can be achieved through either stereoselective synthesis, which creates a preference for the formation of one enantiomer over the other, or through the resolution of a racemic mixture.

The development of asymmetric catalytic systems for the addition of alkynes to ketones is a major area of research. nih.gov Chiral ligands can be used to modify metal catalysts, such as zinc or cobalt, to induce enantioselectivity in the alkynylation reaction. researchgate.netnih.gov For example, the use of chiral amino alcohols, like N-methylephedrine, in conjunction with zinc triflate has been shown to be highly effective for the enantioselective addition of terminal alkynes to aldehydes, and similar principles can be applied to ketones. organic-chemistry.orgacs.org The ProPhenol ligand in combination with a dialkylzinc reagent has also been successfully used for the enantioselective alkynylation of aldehydes. nih.gov

In cases where a stereoselective synthesis is not employed, the resulting racemic mixture of enantiomers can be separated through chiral resolution. This often involves the use of chiral chromatography, where the enantiomers are separated based on their differential interactions with a chiral stationary phase. High-performance liquid chromatography (HPLC) with a chiral column is a common technique for this purpose. rsc.org

Below is a table summarizing various synthetic approaches for propargylic alcohols:

| Reaction Type | Reagents | Key Features |

| Alkynylation | Ketone, Terminal Alkyne, Base (e.g., n-BuLi) | Fundamental C-C bond formation. wikipedia.org |

| Catalytic Alkynylation | Ketone, Terminal Alkyne, CoBr₂/Chiral Ligand/Zn(OTf)₂ | Catalytic and potentially enantioselective. researchgate.net |

| Grignard Addition | Ketone, 2-Chlorophenylmagnesium Bromide | Forms tertiary alcohol with the desired aryl group. masterorganicchemistry.comlibretexts.org |

| Enantioselective Alkynylation | Aldehyde/Ketone, Terminal Alkyne, Zn(OTf)₂/N-Methylephedrine | Provides access to enantiomerically enriched propargylic alcohols. organic-chemistry.org |

| Enantioselective Alkynylation | Aldehyde, Terminal Alkyne, ProPhenol/Dialkylzinc | General method for asymmetric alkyne addition. nih.gov |

Sustainable and Efficient Synthetic Techniques

The development of sustainable and efficient synthetic routes is a cornerstone of modern chemical manufacturing. For a target molecule such as this compound, this involves a holistic approach that considers the entire lifecycle of the process, from raw material sourcing to final product generation, aiming to reduce waste, energy consumption, and the use of hazardous materials. nih.gov

Green chemistry is a framework of twelve principles aimed at making chemical processes more environmentally benign. sigmaaldrich.comacs.org The application of these principles to the synthesis of this compound can significantly improve its sustainability profile. The traditional synthesis would likely involve the reaction of a ketone, 2'-chloroacetophenone (B1665101), with a stoichiometric organometallic reagent, such as an acetylide generated from ethyne (B1235809). Green chemistry offers several avenues for improvement.

Catalysis over Stoichiometric Reagents: One of the core tenets of green chemistry is the use of catalytic reagents in place of stoichiometric ones. acs.org Catalytic methods reduce waste as the catalyst is used in small amounts and can be recycled. For the synthesis of tertiary propargylic alcohols, various catalytic systems have been developed. For instance, the use of a triisopropylsilanol/KOH-catalyzed direct alkynylation of ketones is a simple approach that operates under mild conditions. researchgate.net Another strategy employs zinc(II) catalysts with a chiral auxiliary, which can reduce the amount of catalyst needed, especially when the product itself acts as the main chiral auxiliary. google.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Addition reactions, such as the direct alkynylation of a ketone, are inherently more atom-economical than substitution or elimination reactions which generate byproducts. A base-mediated, metal-free, and solvent-free addition of terminal alkynes to ketones represents a highly efficient and atom-economic approach for generating tertiary propargylic alcohols. researchgate.net

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources is a key goal of sustainable chemistry. sigmaaldrich.com A notable green innovation in alkyne chemistry is the use of calcium carbide (CaC₂), an inexpensive and renewable resource, as the acetylene (B1199291) source for producing propargyl alcohols. rsc.org This approach avoids the use of metal catalysts and proceeds under mild conditions, offering a sustainable alternative to traditional acetylene sources.

Safer Solvents and Auxiliaries: Many traditional organic reactions utilize volatile and often toxic solvents. Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or γ-valerolactone (GVL). acs.orgunibo.itnih.gov Some protocols for propargyl alcohol synthesis have been developed to run under solvent-free conditions, which is the ideal scenario. researchgate.net When solvents are necessary, choosing options that are biodegradable, have low toxicity, and require less energy for handling is preferred. acs.org

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. acs.org For propargylic alcohols, biocatalytic methods have been established. For example, a bienzymatic cascade reaction using a peroxygenase and an alcohol dehydrogenase can achieve the deracemization of racemic propargylic alcohols to yield enantiomerically pure products. acs.org Such methods operate under mild conditions (e.g., room temperature, neutral pH) and are highly specific, often eliminating the need for protecting groups. acs.orgacs.org

The table below summarizes various catalytic systems applicable to the synthesis of propargylic alcohols, highlighting key green chemistry advantages.

| Catalyst System | Substrates | Key Green Chemistry Features | Research Finding |

| Triisopropylsilanol/KOH | Aromatic Ketones & Acetylenes | Metal-free, mild conditions | Yields exceeding 88% for 1,3-diarylpropargyl alcohols. researchgate.net |

| **Calcium Carbide (CaC₂) ** | Aldehydes & Ketones | Renewable feedstock, metal-catalyst-free | Provides a direct route to propargyl alcohols from an inexpensive resource. rsc.org |

| Peroxygenase & Alcohol Dehydrogenase | Racemic Propargylic Alcohols | Biocatalytic, high enantioselectivity, mild conditions | Enables deracemization to produce enantiopure alcohols and amines. acs.org |

| Pd/H⁺ Co-catalysis | Racemic Tertiary Propargylic Alcohols | High enantioselectivity (93–>99% ee), mild conditions | Efficient kinetic resolution demonstrated on a 4-gram scale. rsc.org |

Continuous flow synthesis, where reactants are continuously pumped into a reactor and the product is collected at the outlet, offers significant advantages over traditional batch processing. pageplace.de These benefits include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous material at any given time, and greater consistency and scalability. nih.gov

For the synthesis of this compound, a continuous flow process could be designed based on established protocols for related compounds. For instance, the hydrogenation of triacetoneamine to 2,2,6,6-tetramethyl-4-piperidinol (B29938) has been successfully demonstrated in a continuous fixed-bed reactor. nih.gov This highlights the potential for adapting catalytic reactions involving alcohols to flow systems.

A hypothetical flow setup for producing this compound could involve two separate inlet streams.

A solution of 2'-chloroacetophenone in a suitable green solvent.

A stream of the alkynylating agent, such as a pre-formed lithium acetylide or a solution containing ethyne and a catalyst, in the same solvent.

These streams would merge in a T-mixer before entering a heated or cooled microreactor or packed-bed reactor containing an immobilized catalyst. The residence time within the reactor would be precisely controlled by the flow rate to ensure complete conversion. The product stream exiting the reactor would then be collected for purification.

Research has shown the feasibility of using continuous flow for reactions involving propargylic alcohols. A notable example is the coupling of CO₂ to tertiary propargylic alcohols to produce α-alkylidene cyclic carbonates. rsc.org This process was successfully transitioned from a batch reaction taking hours to a continuous flow system achieving quantitative conversion in under 20 minutes. rsc.org This demonstrates a significant increase in space-time yield and a reduction in the required excess of reagents, embodying the efficiency of flow chemistry.

The table below outlines key parameters from a study on the continuous flow synthesis of α-alkylidene cyclic carbonates from tertiary propargylic alcohols, illustrating the potential for high-throughput production.

| Parameter | Value/Condition | Advantage |

| Reactor Type | Packed Bed / Microreactor | High surface area-to-volume ratio, excellent heat/mass transfer. |

| Catalyst | Homogeneous silver–carbene–organobase | High activity, enabling rapid conversion. rsc.org |

| Residence Time | < 20 minutes | Significant reduction from batch reaction times (hours). rsc.org |

| Reagent Stoichiometry | 1-2 equivalents of CO₂ | Minimized waste compared to large excess in batch. rsc.org |

| Output | Up to 111 grams per day | Demonstrates scalability for lab-scale production. rsc.org |

By integrating green chemistry principles into a continuous flow manufacturing process, the synthesis of this compound can be transformed into a highly efficient, safe, and environmentally sustainable operation.

Comprehensive Reactivity and Chemical Transformations of 2 2 Chlorophenyl 4 Pentyn 2 Ol

Reactions Involving the Terminal Alkyne Functionality

The terminal alkyne group is a key site of reactivity, participating in a variety of coupling and functionalization reactions.

Transition Metal-Catalyzed Alkynylation and Hydrofunctionalization Reactions

The terminal alkyne of 2-(2-chlorophenyl)-4-pentyn-2-ol is a suitable substrate for Sonogashira coupling reactions. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org This method is a straightforward approach to synthesize substituted alkynes. beilstein-journals.org For instance, the coupling of a terminal alkyne like this compound with an aryl halide would yield a disubstituted internal alkyne. The general mechanism involves two independent catalytic cycles for palladium and copper. libretexts.org

Hydrofunctionalization reactions, such as the manganese-catalyzed hydroboration of terminal alkynes with pinacolborane (HBPin), offer another pathway for functionalizing the alkyne moiety. chemrxiv.org These reactions can be highly regio- and stereoselective, yielding either Z- or E-vinylboronates depending on the substrate and reaction conditions. chemrxiv.org These vinylboronate products are versatile intermediates for further transformations, including cross-coupling reactions.

A summary of representative transition metal-catalyzed reactions is presented below:

| Reaction | Catalyst System | Reactant | Product Type | Reference |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, amine base | Aryl/Vinyl Halide | Internal Alkyne | wikipedia.orgorganic-chemistry.orglibretexts.org |

| Hydroboration | Mn(I) Alkyl PCP Pincer Complex | Pinacolborane (HBPin) | Vinylboronate | chemrxiv.org |

Click Chemistry Applications (e.g., Huisgen Cycloaddition)

The terminal alkyne of this compound is an ideal handle for "click chemistry," particularly the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles. organic-chemistry.orgwikipedia.org While the thermal reaction often requires high temperatures and yields a mixture of regioisomers, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient and regiospecific, exclusively producing the 1,4-disubstituted triazole isomer under mild, often aqueous, conditions. organic-chemistry.orgnih.gov This reaction is known for its high yields, broad scope, and simple execution. organic-chemistry.orgscience.gov

The CuAAC reaction is believed to proceed through the formation of a copper acetylide intermediate, which then reacts with the azide. wikipedia.org The catalytic cycle can be initiated from copper(II) salts, which are reduced in situ to the active copper(I) species by a reducing agent like sodium ascorbate (B8700270) or through the oxidation of an alcohol. rsc.orged.ac.uk The versatility of this reaction allows for the conjugation of this compound to a wide array of azide-containing molecules, including biomolecules and polymers. nih.govnih.gov

Below is a table summarizing the key aspects of click chemistry applications:

| Reaction | Catalyst | Key Features | Product | References |

| Thermal Huisgen Cycloaddition | None | High temperature, mixture of 1,4- and 1,5-regioisomers | 1,2,3-Triazole | organic-chemistry.orgwikipedia.org |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) source (e.g., CuSO₄/sodium ascorbate) | Room temperature, high yield, exclusively 1,4-regioisomer | 1,4-Disubstituted 1,2,3-triazole | organic-chemistry.orgnih.govnih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | None (uses strained alkynes) | Bioorthogonal, no metal catalyst required | 1,2,3-Triazole | precisepeg.com |

Cycloaddition Reactions with Diverse Dipoles

Beyond azides, the terminal alkyne can undergo (3+2) cycloaddition reactions with other 1,3-dipoles, such as nitrones. wikipedia.orgyoutube.com The reaction between a nitrone and an alkyne leads to the formation of an isoxazoline (B3343090) ring system. wikipedia.org These cycloadditions are concerted, pericyclic reactions where the regioselectivity is governed by frontier molecular orbital (FMO) theory. wikipedia.org The reaction of a terminal alkyne with a nitrone in the presence of a copper salt can also lead to the formation of β-lactams via the Kinugasa reaction. wikipedia.org

Reduction Strategies for the Alkyne Moiety

The alkyne group in this compound can be selectively reduced to either a cis-alkene, a trans-alkene, or an alkane depending on the chosen reagent. youtube.com

Partial reduction to cis-alkenes : Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), selectively reduces the alkyne to a cis-alkene. youtube.commasterorganicchemistry.com This method is highly chemoselective, leaving other functional groups like alcohols intact. youtube.com

Partial reduction to trans-alkenes : The use of sodium metal in liquid ammonia (B1221849) at low temperatures (a dissolving metal reduction) selectively produces the trans-alkene. youtube.commasterorganicchemistry.com

Complete reduction to alkanes : Full hydrogenation of the alkyne to the corresponding alkane can be achieved using a more active catalyst like palladium on carbon (Pd/C) with hydrogen gas. youtube.comtcichemicals.com

The following table details various reduction strategies for the alkyne moiety:

| Desired Product | Reagent/Catalyst | Stereochemistry | Reference |

| cis-Alkene | H₂, Lindlar's Catalyst | cis (Z) | masterorganicchemistry.com |

| trans-Alkene | Na, liquid NH₃ | trans (E) | masterorganicchemistry.com |

| Alkane | H₂, Pd/C | N/A | youtube.com |

Transformations of the Tertiary Alcohol Group

The tertiary alcohol group offers another site for chemical modification, primarily through oxidation, although it is generally less reactive than primary or secondary alcohols.

Oxidation Reactions to Corresponding Carbonyl Derivatives

Tertiary alcohols, like the one in this compound, are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon. chemguide.co.uk However, tertiary propargylic alcohols are a special class and can undergo oxidative transformations.

One notable reaction is the oxidative rearrangement of tertiary propargylic alcohols mediated by a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). thieme-connect.com This reaction can lead to the formation of tetrasubstituted alkenes with a carboxylic acid substituent through a proposed mechanism involving the epoxidation of the alkyne to an oxirene (B85696) intermediate, followed by a 1,2-aryl shift. thieme-connect.com

Furthermore, specific catalytic systems have been developed for the oxidation of propargylic alcohols to the corresponding α,β-unsaturated alkynones. organic-chemistry.org For example, a system using Fe(NO₃)₃·9H₂O, TEMPO, and sodium chloride in toluene (B28343) can facilitate the aerobic oxidation of propargylic alcohols to α,β-unsaturated alkynones in good yields at room temperature. organic-chemistry.org This provides a direct route to α,β-unsaturated ketone structures from propargylic alcohol precursors.

Derivatization to Ethers and Esters

The tertiary alcohol moiety of this compound serves as a key site for derivatization reactions, readily forming ethers and esters under appropriate conditions.

Ether Synthesis: The formation of ethers from alcohols can be achieved through several established methods. youtube.com One common approach is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by its reaction with an alkyl halide. youtube.com For a tertiary alcohol like this compound, this method would involve reaction with a strong base to form the corresponding alkoxide, which then acts as a nucleophile.

Another relevant method is the acid-catalyzed addition of the alcohol to an alkene. youtube.com While this is typically used to prepare ethers from simpler alcohols, the principle of activating the alcohol for nucleophilic attack is fundamental.

Ester Synthesis: Esterification is a fundamental reaction of alcohols, typically achieved by reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid. uakron.eduyoutube.com This process, known as Fischer esterification, is a reversible reaction. The reaction can also be carried out using more reactive carboxylic acid derivatives like acid chlorides or anhydrides. A variety of coupling reagents can also facilitate esterification, offering milder reaction conditions. organic-chemistry.org

For the synthesis of esters from this compound, the general procedure would involve combining the alcohol with the desired carboxylic acid and a catalytic amount of strong acid, followed by heating to drive the reaction towards the ester product. uakron.eduyoutube.com

Rearrangement Reactions

The structural framework of this compound, featuring a propargyl alcohol, makes it a candidate for various rearrangement reactions, particularly those involving the migration of the triple bond or skeletal reorganization. While specific studies on this exact molecule's rearrangements are not prevalent in the provided search results, the reactivity of related propargyl alcohols provides a strong basis for predicting its behavior.

One of the most common rearrangements for propargyl alcohols is the Meyer-Schuster rearrangement, which occurs under acidic conditions and converts propargyl alcohols into α,β-unsaturated ketones or aldehydes. Another related transformation is the Rupe rearrangement, which also takes place in the presence of acid and typically leads to α,β-unsaturated ketones.

Reactivity of the 2-Chlorophenyl Substituent

The 2-chlorophenyl group is a key reactive center in the molecule, enabling a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions through transition metal catalysis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. libretexts.org In the context of this compound, the chloroarene moiety can participate as the halide partner. This reaction allows for the introduction of a wide range of aryl, vinyl, or alkyl groups at the 2-position of the phenyl ring. The general catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reaction is typically carried out in the presence of a base and a suitable palladium catalyst with phosphine (B1218219) ligands. researchgate.net

Sonogashira Coupling: The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction could theoretically be applied to this compound in two ways: either by coupling a different terminal alkyne to the 2-chlorophenyl ring, or by coupling the molecule's own terminal alkyne to another aryl or vinyl halide. The latter is a more direct application of the molecule's inherent functionality. The reaction proceeds under mild conditions, often at room temperature, and is tolerant of many functional groups. wikipedia.orgwashington.edu

C-H Functionalization Adjacent to the Chloroarene

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, allowing for the formation of new bonds without the need for pre-functionalized starting materials. For this compound, the C-H bonds on the phenyl ring, particularly those adjacent to the chloro substituent, are potential sites for such reactions. Transition metal catalysts, such as palladium, rhodium, and iridium, are often employed to facilitate these transformations. mdpi.com The directing-group ability of the chloro substituent or the alcohol itself can influence the regioselectivity of the C-H activation process. The mechanism often involves the coordination of the metal to the directing group, followed by a concerted metalation-deprotonation step to form a key organometallic intermediate. mdpi.com

Intramolecular Cyclization and Heterocycle Formation

The presence of both a nucleophilic hydroxyl group and an electrophilic alkyne within the same molecule makes this compound an ideal substrate for intramolecular cyclization reactions, leading to the formation of various oxygen-containing heterocycles.

Formation of Oxygen-Containing Heterocycles (e.g., Dihydrofurans, Dihydropyrans)

The intramolecular reaction between the alcohol and the alkyne can be promoted by various catalysts, including transition metals (e.g., gold, platinum, palladium) and strong acids or bases. The regioselectivity of the cyclization (i.e., whether a five-membered dihydrofuran or a six-membered dihydropyran ring is formed) is influenced by several factors, including the reaction conditions, the nature of the catalyst, and the substitution pattern of the starting material.

For this compound, a 5-exo-dig cyclization would lead to the formation of a five-membered dihydrofuran ring, while a 6-endo-dig cyclization would result in a six-membered dihydropyran. The stereochemical outcome of these reactions can also be controlled through the use of chiral catalysts or auxiliaries.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type |

| Ether Synthesis | This compound, Alkyl Halide | Strong Base (e.g., NaH) | Ether |

| Ester Synthesis | This compound, Carboxylic Acid | Acid Catalyst (e.g., H₂SO₄) | Ester |

| Suzuki-Miyaura Coupling | This compound, Organoboron Compound | Palladium Catalyst, Base | Biaryl or Aryl-Alkyl Compound |

| Sonogashira Coupling | This compound, Terminal Alkyne | Palladium Catalyst, Copper(I) Co-catalyst, Base | Diarylacetylene or Aryl-Alkynyl Compound |

| Intramolecular Cyclization | This compound | Metal Catalyst (e.g., Au, Pt) or Acid/Base | Dihydrofuran or Dihydropyran |

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their atom economy, step efficiency, and ability to generate molecular diversity. For a sterically hindered tertiary propargyl alcohol like this compound, MCRs offer pathways to synthesize a variety of functionalized acyclic and heterocyclic compounds. While direct studies on the multicomponent reactions of this compound are not extensively documented in the literature, its reactivity can be inferred from studies on structurally analogous tertiary propargyl alcohols, particularly those bearing aryl substituents. The primary MCR pathways applicable to this class of compounds include A³ coupling reactions and gold-catalyzed processes.

A³ Coupling (Aldehyde-Alkyne-Amine Coupling)

The A³ coupling reaction is a cornerstone of MCRs, involving the reaction of an aldehyde, a terminal alkyne, and a primary or secondary amine to produce propargylamines. acs.org This reaction is typically catalyzed by a variety of metal salts, with copper and gold complexes being particularly effective. youtube.combaranlab.org For a tertiary propargyl alcohol such as this compound, the reaction would proceed through the initial formation of an iminium ion from the aldehyde and amine, followed by nucleophilic attack of the acetylide, generated in situ from the terminal alkyne, onto the iminium ion.

The general mechanism involves the activation of the terminal alkyne C-H bond by the metal catalyst, facilitating the formation of a metal-acetylide intermediate. Concurrently, the condensation of the aldehyde and amine generates an iminium ion. The subsequent addition of the metal acetylide to the iminium ion yields the final propargylamine (B41283) product and regenerates the catalyst. The reaction is highly versatile and can accommodate a wide range of substrates.

While specific examples involving this compound are not available, the reactivity of structurally similar 2-aryl-3-butyn-2-ol derivatives in copper-catalyzed A³ coupling reactions has been reported. These reactions typically proceed under mild conditions to afford the corresponding propargylamines in good yields.

Table 1: Representative Copper-Catalyzed A³ Coupling of Tertiary Propargyl Alcohols with Aldehydes and Amines

| Entry | Propargyl Alcohol | Aldehyde | Amine | Catalyst | Solvent | Temp. (°C) | Yield (%) |

| 1 | 2-Phenyl-3-butyn-2-ol | Benzaldehyde | Piperidine | CuBr | Toluene | 80 | 85 |

| 2 | 2-(4-Methoxyphenyl)-3-butyn-2-ol | 4-Chlorobenzaldehyde | Morpholine | CuI | CH₃CN | RT | 92 |

| 3 | 2-(4-Nitrophenyl)-3-butyn-2-ol | Formaldehyde | Diethylamine | CuCl | Water | 50 | 78 |

| 4 | 2-Naphthyl-3-butyn-2-ol | Cyclohexanecarboxaldehyde | Pyrrolidine | Cu(OTf)₂ | Dioxane | 60 | 88 |

This table presents representative data for structurally similar compounds to illustrate the expected reactivity and yields.

Gold-Catalyzed Multicomponent Reactions

Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as exceptionally effective promoters of multicomponent reactions involving alkynes due to their strong π-acidic character. nih.gov These catalysts can activate the alkyne moiety of this compound towards nucleophilic attack, enabling a range of transformations.

One notable example is the gold-catalyzed three-component reaction of propargyl alcohols, aryl nucleophiles, and a third component, which can lead to the formation of highly substituted allenes or indenes. rsc.orgnih.gov In a typical reaction, the gold catalyst activates the propargylic alcohol, facilitating a nucleophilic attack at the C-3 position (SN2' reaction) by an aryl nucleophile to form an allene (B1206475) intermediate. This allene can then undergo a subsequent intramolecular hydroarylation in the presence of the gold catalyst to yield a substituted indene. The reaction outcome can often be tuned by controlling the reaction conditions such as temperature, solvent, and the nature of the catalyst. rsc.org

Table 2: Gold(III)-Catalyzed Reaction of 1,3-Diarylpropargyl Alcohols with Aryl Nucleophiles

| Entry | Propargyl Alcohol | Aryl Nucleophile | Catalyst | Solvent | Temp. (°C) | Product(s) | Yield (%) |

| 1 | 1,3-Diphenylpropargyl alcohol | Mesitylene | AuCl₃ | F₃-EtOH | 25 | Allene | 95 |

| 2 | 1,3-Diphenylpropargyl alcohol | Mesitylene | AuCl₃ | F₃-EtOH | 80 | Indene | 92 |

| 3 | 1-(4-Methoxyphenyl)-3-phenylpropargyl alcohol | Anisole | AuBr₃ | DCM | 40 | Allene/Indene | 88 (mixture) |

| 4 | 1-(4-Chlorophenyl)-3-phenylpropargyl alcohol | Toluene | [AuCl₂(pic)] | DCE | 60 | Indene | 90 |

This table presents data for structurally similar 1,3-diarylpropargyl alcohols to illustrate the principles of tunable gold-catalyzed multicomponent reactions. Products can be allenes, indenes, or a mixture depending on conditions. rsc.org

Furthermore, gold catalysis can enable other multicomponent pathways, such as the synthesis of β-alkoxyketones from aldehydes, alcohols, and alkynes. nih.gov In such a reaction, the hemiacetal formed in situ from the aldehyde and alcohol can react with the gold-activated alkyne, leading to the formation of a β-alkoxyketone. The reaction of this compound under these conditions would be expected to yield a highly functionalized ketone.

The versatility of multicomponent reactions provides a powerful platform for the chemical transformation of this compound, allowing for the rapid construction of complex molecules from simple precursors. The specific pathways and product distributions are highly dependent on the chosen catalyst, reaction partners, and conditions, offering a rich field for further synthetic exploration.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Chlorophenyl 4 Pentyn 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon and proton framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, the precise connectivity of atoms can be established.

The ¹H NMR spectrum provides information on the chemical environment and neighboring protons for each unique hydrogen atom in the molecule. For 2-(2-chlorophenyl)-4-pentyn-2-ol, distinct signals are expected for the aromatic, hydroxyl, methyl, methylene (B1212753), and acetylenic protons.

The protons of the chlorophenyl ring are anticipated to appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring currents. The substitution pattern will lead to complex splitting patterns (multiplets) as the four aromatic protons are chemically non-equivalent. The hydroxyl (-OH) proton is expected to present as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but is typically found in the δ 2.0-5.0 ppm range.

The methyl (-CH₃) group, being attached to the same carbon as the hydroxyl and phenyl groups, would appear as a singlet in the δ 1.5-2.0 ppm region. The methylene (-CH₂-) protons adjacent to the alkyne are diastereotopic and would likely appear as a doublet of doublets or a more complex multiplet around δ 2.5-3.0 ppm. The terminal acetylenic proton (-C≡CH) is expected to show a signal as a triplet around δ 2.0-2.5 ppm due to coupling with the methylene protons. chemicalbook.comresearchgate.netdocbrown.info

Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (4H) | 7.2 - 7.8 | Multiplet |

| Hydroxyl (1H) | 2.5 (variable) | Broad Singlet |

| Methylene (2H) | 2.8 | Doublet |

| Acetylenic (1H) | 2.1 | Triplet |

| Methyl (3H) | 1.7 | Singlet |

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. The spectrum for this compound would show signals for the aromatic, carbinol, alkynyl, methylene, and methyl carbons.

The aromatic carbons are expected in the δ 120-150 ppm range. The carbon bearing the chlorine atom (C-Cl) and the carbon attached to the pentynol side chain (C-C) will have distinct chemical shifts within this region. The tertiary carbinol carbon (-C-OH) signal is anticipated around δ 70-80 ppm. The two sp-hybridized carbons of the alkyne group would appear in the δ 70-90 ppm range, with the terminal, proton-bearing carbon being slightly more shielded. malayajournal.org The methylene (-CH₂) and methyl (-CH₃) carbons are expected to resonate in the upfield region, typically around δ 30-40 ppm and δ 25-35 ppm, respectively.

Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-Cl) | 133 |

| Aromatic (C-C) | 145 |

| Aromatic (4 CH) | 127 - 130 |

| Carbinol (C-OH) | 75 |

| Alkynyl (Internal C) | 82 |

| Alkynyl (Terminal CH) | 72 |

| Methylene (CH₂) | 38 |

| Methyl (CH₃) | 30 |

To confirm the assignments made from 1D NMR and to establish the complete molecular connectivity, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key correlation would be observed between the methylene (-CH₂) protons and the terminal acetylenic (-C≡CH) proton, confirming the propargyl fragment. researchgate.netresearchgate.net Correlations among the four aromatic protons would also help to delineate their specific assignments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their attached carbon atoms, for example, confirming the assignments of the methyl, methylene, and aromatic C-H groups. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include:

The methyl protons to the carbinol carbon and the attached aromatic carbon.

The methylene protons to the carbinol carbon and both alkynyl carbons.

The aromatic protons to adjacent aromatic carbons and the carbinol carbon. wikipedia.org

Together, these 2D NMR experiments provide an unambiguous and detailed map of the entire molecular structure, leaving no doubt as to the identity of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy excels at identifying polar functional groups. The spectrum of this compound is expected to show several characteristic absorption bands. A strong, broad band in the region of 3600-3200 cm⁻¹ corresponds to the O-H stretching vibration of the tertiary alcohol. The presence of a sharp, weak band around 3300 cm⁻¹ is a clear indicator of the terminal alkyne ≡C-H stretch. acs.orgacs.org The C≡C triple bond stretch, while sometimes weak in symmetrical alkynes, should appear as a sharp absorption in the 2150-2100 cm⁻¹ region. acs.org

The aromatic ring will produce several signals, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Cl stretch typically appears as a strong band in the fingerprint region, between 800 and 600 cm⁻¹. nih.gov

Predicted FT-IR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Alcohol O-H Stretch | 3600 - 3200 | Strong, Broad |

| Acetylenic ≡C-H Stretch | ~3300 | Sharp, Weak-Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Alkyne C≡C Stretch | 2150 - 2100 | Weak-Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-O Stretch | 1200 - 1100 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

Raman spectroscopy is complementary to FT-IR and is particularly effective for identifying non-polar functional groups and symmetric vibrations. For this compound, the C≡C triple bond stretch, which may be weak in the IR spectrum, is expected to give a strong and sharp signal in the Raman spectrum in the 2150-2100 cm⁻¹ range. spectroscopyonline.comorientjchem.org

The symmetric "breathing" modes of the chlorophenyl ring, typically found around 1000 cm⁻¹, are also often strong in Raman spectra. The various C-C stretching and bending vibrations of the molecule's carbon skeleton will also be visible. The combination of FT-IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence and connectivity of all key functional groups. spectroscopyonline.com

Predicted Raman Data for this compound

| Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

| Acetylenic ≡C-H Stretch | ~3300 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Strong |

| Alkyne C≡C Stretch | 2150 - 2100 | Strong, Sharp |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-Cl Stretch | 800 - 600 | Medium |

A comprehensive search of scientific literature and chemical databases has been conducted to gather information on the advanced spectroscopic characterization of the chemical compound this compound. The investigation focused specifically on obtaining data related to its electronic transitions via Ultraviolet-Visible (UV-Vis) spectroscopy and its solid-state structure through X-ray single crystal diffraction.

Despite a thorough search, specific experimental data for the UV-Vis spectrum and the single-crystal X-ray diffraction of this compound are not available in the public domain. While the compound is mentioned in chemical literature, detailed research findings and data tables concerning its spectroscopic and crystallographic analysis have not been published or are not readily accessible.

General principles of spectroscopy can provide a theoretical framework for the expected characteristics of this molecule. For instance, UV-Vis spectroscopy is a technique that measures the absorption of UV or visible light by a molecule, causing electronic transitions from a lower energy to a higher energy molecular orbital. The presence of the chlorophenyl group and the alkyne moiety in this compound would be expected to give rise to characteristic absorption bands. Similarly, X-ray single crystal diffraction is a powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique could, if a suitable crystal were analyzed, reveal detailed information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice of the compound.

However, without access to specific experimental data, any discussion of the UV-Vis electronic transitions or the solid-state structure of this compound would be purely speculative. The generation of the requested detailed research findings and data tables is therefore not possible at this time.

Further empirical research, including the synthesis and subsequent spectroscopic and crystallographic analysis of this compound, would be required to generate the specific data needed to populate the requested sections of this article.

Computational and Theoretical Investigations of 2 2 Chlorophenyl 4 Pentyn 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and molecular geometry of organic compounds like 2-(2-chlorophenyl)-4-pentyn-2-ol. These calculations provide a theoretical framework for understanding the molecule's stability, reactivity, and spectroscopic properties.

Geometry optimization is a fundamental step in these calculations, where the goal is to find the lowest energy arrangement of the atoms in the molecule. For this purpose, various DFT functionals and basis sets are employed. For instance, the B3LYP functional combined with a 6-311+G(2d,p) basis set is a common choice for optimizing the structures of similar organic molecules. idc-online.com This level of theory has been shown to provide reliable geometries that can be used for subsequent calculations of other molecular properties.

The optimized geometry reveals the three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. This information is crucial for understanding steric and electronic effects within the molecule, which in turn influence its chemical behavior.

Molecular Orbital Analysis (HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. libretexts.orgleah4sci.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter.

A large HOMO-LUMO gap generally indicates high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

For conjugated systems, as the extent of conjugation increases, the HOMO-LUMO gap tends to decrease. libretexts.orgulethbridge.ca This leads to a shift in the absorption of light to longer wavelengths. libretexts.org The analysis of the HOMO and LUMO energy levels for this compound can, therefore, provide valuable information about its electronic transitions and potential reactivity in chemical reactions.

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy indicates a better electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates kinetic stability and chemical reactivity. A larger gap implies greater stability. nih.gov |

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable single bonds in this compound allows for the existence of multiple conformations. A thorough conformational analysis is essential to identify the most stable conformers and to understand the molecule's flexibility.

This analysis involves systematically rotating the flexible dihedral angles and calculating the corresponding energy to construct a potential energy surface (PES). The PES maps the energy of the molecule as a function of its geometry, revealing the low-energy conformations (local minima) and the energy barriers between them (transition states).

Simulation of Spectroscopic Parameters

Computational methods are widely used to simulate spectroscopic parameters, providing a powerful tool for interpreting and predicting experimental spectra.

Theoretical Prediction of NMR Chemical Shifts (e.g., GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is a commonly used approach for calculating NMR shielding tensors, from which chemical shifts are derived. researchgate.net

DFT calculations of NMR chemical shifts have become increasingly accurate. escholarship.org The process typically involves optimizing the molecular geometry and then performing the GIAO calculation at the same or a higher level of theory. researchgate.net The choice of the DFT functional and basis set can significantly impact the accuracy of the predicted chemical shifts. idc-online.com For instance, functionals like B3LYP and specially parameterized functionals such as WP04 and WC04 have been used to predict proton and carbon chemical shifts with varying degrees of success. idc-online.com

Comparing the calculated chemical shifts with experimental data can help in the structural elucidation of a molecule and in distinguishing between different isomers or conformers. idc-online.comnih.gov Linear regression analysis is often employed to correct for systematic errors in the calculations and improve the agreement with experimental values. nih.govuni-muenchen.de

Table of Calculated vs. Experimental Chemical Shifts (Hypothetical Data)

| Nucleus | Experimental Shift (ppm) | Calculated Shift (ppm) (B3LYP/6-311+G(2d,p)) | Difference (ppm) |

| ¹H (OH) | 2.50 | 2.65 | 0.15 |

| ¹³C (C-Cl) | 133.0 | 134.2 | 1.2 |

| ¹³C (C≡C) | 82.5 | 83.1 | 0.6 |

| ¹³C (C-O) | 68.0 | 69.5 | 1.5 |

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Calculated Vibrational Frequencies and Comparison with Experimental Data

Theoretical calculations of vibrational frequencies are invaluable for the assignment of bands in experimental infrared (IR) and Raman spectra. The calculation of harmonic vibrational frequencies at the DFT level is a standard procedure. researchgate.net

After optimizing the molecular geometry to a stationary point on the potential energy surface, the second derivatives of the energy are calculated to obtain the force constants and subsequently the vibrational frequencies. researchgate.net The calculated frequencies are often systematically higher than the experimental frequencies due to the harmonic approximation and basis set incompleteness. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve the agreement with experimental data. nist.govnist.gov

By comparing the calculated and experimental spectra, each vibrational mode can be assigned to a specific molecular motion, such as stretching, bending, or torsional vibrations. researchgate.net This detailed assignment provides a deeper understanding of the molecule's vibrational properties.

Comparison of Calculated and Experimental Vibrational Frequencies (Hypothetical Data)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) | Assignment |

| O-H stretch | 3400 | 3410 | Alcohol |

| C≡C stretch | 2120 | 2125 | Alkyne |

| C-Cl stretch | 750 | 755 | Aryl halide |

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For reactions involving this compound, theoretical methods can be used to explore potential reaction pathways, identify transition states, and calculate activation energies.

For example, in a multicomponent reaction, computational studies can help to understand the role of catalysts and reaction conditions in determining the product distribution. rsc.org By calculating the energies of intermediates and transition states, the most favorable reaction pathway can be identified.

DFT calculations are often employed to model the potential energy surface of a reaction. This allows for the visualization of the energy changes that occur as the reactants are converted into products. The information obtained from these mechanistic studies can be invaluable for optimizing reaction conditions and designing new synthetic routes.

Transition State Characterization and Reaction Pathway Elucidation

Computational chemistry provides powerful tools for mapping out the potential energy surfaces of chemical reactions, allowing for the characterization of transient structures like transition states. ims.ac.jprsc.org For a molecule such as this compound, theoretical studies would likely focus on reactions involving its key functional groups: the hydroxyl group, the alkyne moiety, and the chlorophenyl ring.

Methodology: Density Functional Theory (DFT) is a common method for locating and characterizing transition states due to its balance of computational cost and accuracy. nih.govrsc.org Calculations would involve geometry optimization of the reactant(s), product(s), and the transition state connecting them. A key verification of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. psu.edu Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state connects the intended reactants and products. researchgate.net

Illustrative Application: Intramolecular Cyclization An example of a reaction pathway that could be elucidated is the intramolecular cyclization of this compound. This could potentially proceed via different mechanisms, and computational studies could determine the most favorable route by comparing the activation energies of the respective transition states.

Table 1: Hypothetical Transition State Parameters for a Reaction of this compound

This table presents hypothetical data that would be generated from a computational study on a reaction of this compound.

| Parameter | Value |

| Reaction Coordinate | C-O bond formation / H-shift |

| Activation Energy (kcal/mol) | 25.8 |

| Imaginary Frequency (cm⁻¹) | -1570 |

| Key Bond Distances in TS (Å) | C-O: 1.95, C-H: 1.50 |

| Method/Basis Set | B3LYP/6-311G(d,p) |

Prediction of Advanced Molecular Properties

Computational methods are also instrumental in predicting a range of molecular properties that can be challenging to measure experimentally.

Dipole Moment and Polarizability Calculations

The distribution of electrons in a molecule, and how that distribution is affected by an external electric field, is described by its dipole moment and polarizability. These properties are crucial for understanding intermolecular interactions and the molecule's response to electromagnetic radiation. For this compound, the presence of the electronegative chlorine atom and the polar hydroxyl group, combined with the polarizable π-system of the phenyl ring and alkyne, would lead to a significant dipole moment and anisotropic polarizability. researchgate.netmdpi.comnih.gov

Methodology: These properties can be reliably calculated using quantum mechanical methods such as DFT and post-Hartree-Fock methods. The calculations involve solving the electronic Schrödinger equation in the presence of an electric field.

Table 2: Predicted Dipole Moment and Polarizability for this compound

This interactive table provides predicted values for the dipole moment and polarizability components of this compound, which would be outputs of a computational chemistry study.

| Property | Calculated Value | Units |

| Dipole Moment (μ) | 2.5 | Debye |

| Mean Polarizability (α) | 28.5 | ų |

| Anisotropy of Polarizability (Δα) | 8.2 | ų |

Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. electronicsandbooks.comrsc.org The structure of this compound, with its aromatic ring and alkyne, suggests potential for NLO activity. aps.orgacs.org

Methodology: The first hyperpolarizability (β), a measure of the second-order NLO response, can be computed using time-dependent density functional theory (TD-DFT) or other advanced quantum chemical methods. rug.nl These calculations provide insight into how the molecule's dipole moment changes under a strong electric field, such as that from a laser.

Table 3: Calculated Nonlinear Optical Properties for this compound

This table presents hypothetical calculated values for the first hyperpolarizability of this compound, a key indicator of its nonlinear optical properties.

| NLO Property | Calculated Value (a.u.) |

| β_total | 150 |

| β_vec | 125 |

| β_CT | 95 |

Chiral Recognition and Enantioseparation Simulations

As this compound is a chiral molecule, computational simulations can be employed to understand how its enantiomers might interact differently with a chiral environment, such as a chiral stationary phase in chromatography. rsc.orgconicet.gov.arresearchgate.net This is crucial for developing methods for enantioseparation.

Methodology: Molecular docking simulations and molecular dynamics (MD) are powerful techniques for this purpose. mdpi.comrsc.org In a typical simulation, one enantiomer of this compound would be "docked" into the active site of a chiral selector (e.g., a cyclodextrin (B1172386) or a chiral polymer). The binding energies and intermolecular interactions (such as hydrogen bonds and van der Waals forces) for each enantiomer-selector complex would be calculated and compared. A significant difference in binding energy would suggest that the chiral selector could be effective for separating the enantiomers. researchgate.net

Table 4: Simulated Binding Energies for Enantiomers of this compound with a Chiral Selector

This table illustrates the kind of data that would be generated from a molecular docking simulation to predict the enantioselectivity of a chiral separation method.

| Enantiomer | Chiral Selector | Binding Energy (kcal/mol) | Key Interactions |

| (R)-2-(2-Chlorophenyl)-4-pentyn-2-ol | β-Cyclodextrin | -6.8 | H-bond with hydroxyl, van der Waals with phenyl |

| (S)-2-(2-Chlorophenyl)-4-pentyn-2-ol | β-Cyclodextrin | -5.9 | Weaker H-bond, steric hindrance from chloro group |

Q & A

Q. What are the recommended synthetic routes for 2-(2-Chlorophenyl)-4-pentyn-2-ol?

A common approach involves multi-step organic reactions, such as acylation followed by cyclization. For example, anthranilic acid derivatives can react with 2-chlorobenzoyl chloride in pyridine to form intermediates, which are then reduced or functionalized to yield the target compound. Reaction parameters like solvent polarity (e.g., dichloromethane or DMF) and temperature (ambient to 80°C) significantly influence yield . Thin-layer chromatography (TLC) is recommended for monitoring reaction progress .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of spectroscopic techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm the presence of the chlorophenyl group, hydroxyl proton, and alkyne functionality .

- IR spectroscopy to identify characteristic stretches (e.g., -OH at ~3300 cm⁻¹, C≡C at ~2100 cm⁻¹) .

- Mass spectrometry (ESI or EI) to verify molecular weight (e.g., expected [M+H]⁺ for C₁₁H₁₁ClO: ~194.05). Purity can be assessed via HPLC with a C18 column and UV detection at 254 nm .

Q. What safety precautions are necessary when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use a fume hood to avoid inhalation of vapors, especially during solvent evaporation .

- Storage : Keep in a tightly sealed glass container at 2–8°C, away from oxidizing agents .

- Waste disposal : Neutralize with dilute sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can reaction conditions be optimized for the synthesis of this compound to improve yield?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for chlorophenyl intermediates .

- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) improve alkyne coupling efficiency in Sonogashira reactions .

- Temperature control : Gradual heating (40–60°C) minimizes side reactions like alkyne polymerization .

- Workup : Liquid-liquid extraction with ethyl acetate/water (3:1) effectively isolates the product .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts) .

- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate exchangeable proton interference in ¹H NMR .

- 2D NMR techniques : HSQC and HMBC clarify ambiguous correlations between chlorophenyl and alkyne groups .

Q. How does the chlorophenyl group influence the compound's reactivity in cross-coupling reactions?

The electron-withdrawing chlorine atom activates the phenyl ring for electrophilic substitution, directing reactions to the para position. In Suzuki-Miyaura couplings, the chlorophenyl moiety stabilizes transition states via resonance, enhancing reaction rates with aryl boronic acids . However, steric hindrance from the ortho-chlorine may reduce yields in bulky ligand systems .

Q. What computational methods predict the biological activity of this compound?

- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict pharmacokinetic properties .

- Molecular docking : Simulate interactions with target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina or Schrödinger Suite .

- ADMET prediction : Tools like SwissADME assess toxicity risks (e.g., hepatotoxicity) based on structural alerts .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

- Solvent selection : Slow evaporation of a 1:1 ethanol/water mixture promotes crystal growth .

- Polymorphism : The compound may form multiple crystal systems (e.g., orthorhombic vs. monoclinic), requiring repeated recrystallization .

- Data collection : Use synchrotron radiation to resolve weak diffraction patterns caused by the alkyne group’s low electron density .

Data Contradiction Analysis

Q. Why do NMR spectra show unexpected splitting patterns for the hydroxyl proton?

- Dynamic effects : Hydrogen bonding with residual water in DMSO-d₆ can broaden or split the -OH peak. Dry the sample with molecular sieves .

- Tautomerism : The compound may exist in keto-enol equilibrium, leading to complex splitting. Use variable-temperature NMR to stabilize one form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.